molecular formula C8H9NO5S2 B14496778 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid CAS No. 63240-33-5

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid

Cat. No.: B14496778
CAS No.: 63240-33-5
M. Wt: 263.3 g/mol
InChI Key: RHTNDRUWGPTDOL-UHFFFAOYSA-N
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Description

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of both amino and sulfonyl functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and fuming sulfuric acid to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(ethenesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both amino and ethenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

63240-33-5

Molecular Formula

C8H9NO5S2

Molecular Weight

263.3 g/mol

IUPAC Name

2-amino-4-ethenylsulfonylbenzenesulfonic acid

InChI

InChI=1S/C8H9NO5S2/c1-2-15(10,11)6-3-4-8(7(9)5-6)16(12,13)14/h2-5H,1,9H2,(H,12,13,14)

InChI Key

RHTNDRUWGPTDOL-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)O)N

Origin of Product

United States

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